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Compound of Interest

Compound Name: 2,3,4-Trifluorophenol

Cat. No.: B133511 Get Quote

An in-depth guide to the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data of 2,3,4-Trifluorophenol, complete with experimental protocols and

workflow visualizations.

This technical guide provides a comprehensive overview of the spectral data for 2,3,4-
Trifluorophenol (CAS No. 2822-41-5), a key intermediate in the synthesis of various

pharmaceuticals and agrochemicals. The following sections present tabulated quantitative data

from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, along with detailed experimental protocols

for the acquisition of such data. This document is intended for researchers, scientists, and

professionals in the field of drug development and chemical analysis.

Spectral Data Summary
The spectral data for 2,3,4-Trifluorophenol has been compiled from various spectroscopic

techniques to elucidate its molecular structure. The data is presented in the following tables for

easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 2,3,4-Trifluorophenol was acquired in deuterated chloroform

(CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).
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Proton
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-5 ~6.83 m -

H-6 ~6.72 m -

-OH ~5.62 br s -

Note: The aromatic protons exhibit complex splitting patterns due to coupling with adjacent

fluorine atoms.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectral data provides information on the carbon framework of the molecule.

Chemical shifts (δ) are reported in ppm. Due to the presence of fluorine atoms, the carbon

signals exhibit splitting.

Carbon Chemical Shift (δ, ppm)

C-1 (C-OH) ~141.2 (ddd, J=242.9, 13.9, 3.1 Hz)

C-2 (C-F) ~140.0 (ddd, J=248.3, 15.1, 4.2 Hz)

C-3 (C-F) ~138.8 (ddd, J=243.2, 14.8, 5.5 Hz)

C-4 (C-F) ~137.6 (ddd, J=247.1, 14.2, 3.8 Hz)

C-5 ~113.5 (dd, J=17.0, 4.1 Hz)

C-6 ~110.2 (dd, J=18.2, 5.0 Hz)

Note: The assignments and coupling constants are predicted based on typical values for

fluorinated aromatic compounds and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy
The IR spectrum of 2,3,4-Trifluorophenol highlights the characteristic vibrational frequencies

of its functional groups. The data presented below was obtained via the Attenuated Total

Reflectance (ATR) technique.
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3550-3200 (broad) O-H stretch Phenolic hydroxyl

~1620 C=C stretch Aromatic ring

~1520 C=C stretch Aromatic ring

~1470 C-H bend Aromatic ring

~1280 C-O stretch Phenol

~1100-1000 C-F stretch Aryl fluoride

Mass Spectrometry (MS)
The mass spectrum of 2,3,4-Trifluorophenol was obtained using electron ionization (EI). The

data reveals the molecular ion peak and the fragmentation pattern of the molecule.

m/z Relative Intensity (%) Fragment Ion

148 100 [M]⁺

120 ~10 [M-CO]⁺

100 ~41 [M-CO-HF]⁺ or [C₅H₂F₂]⁺

99 ~16 [M-CO-F]⁺ or [C₅H₂FO]⁺

75 ~5 [C₆H₃]⁺

74 ~6 [C₆H₂]⁺

69 ~6 [CF₃]⁺

50 ~10 [C₄H₂]⁺

Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation:

Approximately 10-20 mg of 2,3,4-Trifluorophenol was dissolved in ~0.7 mL of deuterated

chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: Bruker Avance 400 MHz spectrometer.

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 4.08 seconds

Relaxation Delay: 1.0 second

Spectral Width: 8278 Hz

Temperature: 298 K

¹³C NMR Spectroscopy:

Instrument: Bruker Avance 100 MHz spectrometer.

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

Acquisition Time: 1.36 seconds

Relaxation Delay: 2.0 seconds

Spectral Width: 24038 Hz

Temperature: 298 K
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Infrared (IR) Spectroscopy
Sample Preparation (ATR):

A small amount of solid 2,3,4-Trifluorophenol was placed directly onto the diamond crystal

of the ATR accessory.

The pressure arm was lowered to ensure good contact between the sample and the crystal.

FTIR-ATR Analysis:

Instrument: Bruker Tensor 27 FT-IR spectrometer equipped with a diamond ATR accessory.

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Atmosphere: Air (background spectrum was taken prior to sample analysis)

Mass Spectrometry (MS)
Sample Introduction and Ionization:

A dilute solution of 2,3,4-Trifluorophenol in methanol was introduced into the mass

spectrometer via a gas chromatograph (GC) with a heated injection port.

Electron ionization (EI) was performed at 70 eV.

GC-MS Analysis:

GC System: Agilent 7890A

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

Carrier Gas: Helium at a constant flow of 1 mL/min
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Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at

10°C/min, and held for 5 minutes.

Mass Spectrometer: Agilent 5975C MSD

Ion Source Temperature: 230°C

Quadrupole Temperature: 150°C

Mass Range: m/z 40-550

Visualization of Spectral Analysis Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical

compound like 2,3,4-Trifluorophenol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b133511?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Processing

Data Analysis & Interpretation

Sample

Dissolve in
Deuterated Solvent

(for NMR)

Direct Application
(for ATR-IR & MS)

NMR Spectrometer
(¹H & ¹³C)

FTIR Spectrometer
(ATR)

GC-MS System
(EI)

Fourier Transform
Phase & Baseline Correction

Referencing

Background Subtraction
Peak Picking

Library Search
Fragmentation Analysis

Structure Elucidation

Click to download full resolution via product page

To cite this document: BenchChem. [Spectral Analysis of 2,3,4-Trifluorophenol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b133511#2-3-4-trifluorophenol-spectral-data-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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